Iodine

Synthetic Chemistry Analytical Chemistry Redox Titration

Elemental iodine eliminates over-oxidation risks of chlorine/bromine reagents, delivering controlled redox selectivity as the weakest stable halogen oxidant. Sourced in multiple grades to match application-critical purity requirements: • ACS Reagent (≥99.8%, ≤0.01% nonvolatiles): for iodometric titrations, thiosulfate standardization, and USP/NF monograph testing. • Ultra-high purity metals-basis (99.9985%): for ICP-MS standards, semiconductor precursor analysis, and trace-metal-free polymer synthesis. • DEA List I regulated; end-use documentation support provided for compliant procurement.

Molecular Formula I2
Molecular Weight 253.8089 g/mol
CAS No. 7553-56-2
Cat. No. B045235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodine
CAS7553-56-2
SynonymsActomar;  DentaPure DP 90;  Diatomic iodine;  Diiodine;  Eranol;  Iodel FD;  Iodine (127I2);  Iodine Colloidal;  Iodine Crystals;  Iodine Molecule (I2);  Iodine Sublimed;  Iosan Superdip;  Jodosan;  Molecular Iodine;  NSC 42355;  Tegodyne;  eXIA 160
Molecular FormulaI2
Molecular Weight253.8089 g/mol
Structural Identifiers
SMILESII
InChIInChI=1S/I2/c1-2
InChIKeyPNDPGZBMCMUPRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 % (NIOSH, 2024)
For more Solubility (Complete) data for IODINE, ELEMENTAL (9 total), please visit the HSDB record page.
Dissolves readily in chloroform, carbon tetrachloride, or carbon disulfide to form purple solns.
2.719 g in cyclohexane;  23 g/100 cc in methanol at 25 °C;  20.5 g/100 cc in alcohol at 15 °C;  20.6 g/100 cc in ether at 17 °C
197 g/kg in carbon disulfide at 25 °C;  19.2 g/kg in carbon tetrachloride at 25 °C;  337.3 g/kg in ether at 25 °C;  164.0 g/kg in benzene at 25 °C;  27.1 g/kg in ethanol at 25 °C;  49.7 g/kg in chloroform at 25 °C;  49.7 g/kg in chloroform at 25 °C;  13.2 g/kg in n-hexane at 25 °C;  97 g/kg in butan-2-ol at 25 °C;  157 g/kg in ethyl acetate at 25 °C;  182.5 g/kg in toluene at 25 °C
14.6 g/100 g in bromoethane at 25 °C;  1.73 g/100 g in n-heptane at 25 °C;  9.7 g/100 g in glycerol at 25 °C;  33.7 g/100 g in diethyl ether at 25 °C;  19.7 g/100 g in carbon disulfide at 25 °C
For more Solubility (Complete) data for IODINE, ELEMENTAL (8 total), please visit the HSDB record page.
0.33 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 0.03
0.01%

Structure & Identifiers


Interactive Chemical Structure Model





Iodine Grades for Scientific Procurement


Iodine (I₂, CAS 7553-56-2) is the heaviest stable halogen element, a diatomic molecule that exists as a purplish-black crystalline solid with metallic luster at standard temperature and pressure . It is distinguished from its lighter Group 17 analogs (chlorine and bromine) by its solid physical state, lower vapor pressure of 0.41 hPa at 25 °C [1], and moderate water solubility of 0.3 g/L at 20 °C . As a reagent, iodine is supplied in multiple standardized grades including ACS Reagent (≥99.8% purity), USP/NF (99.8–100.5%), and ultra-high purity Puratronic™ (99.9985% metals basis) [2]. Its unique combination of mild Lewis acidity, reversible redox behavior (I₂/I⁻), and capacity for halogen bonding enables distinct applications in analytical chemistry, polymer synthesis, and antimicrobial formulations that cannot be replicated by other halogens or iodine complexes [3].

Grade Selection
ACS Reagent for titrimetry; Puratronic™ grade for trace-metal-sensitive workflows.
Redox Control
Mildest stable halogen oxidant; suited for selective iodometric and organic functionalization routes.
Lewis Acid Catalysis
Halogen-bonding nonmetallic catalyst for metal-free ROP and CO₂ copolymerization research.

Why Iodine Substitution Fails


Generic substitution of elemental iodine with other halogens (chlorine, bromine) or iodine-based complexes (povidone-iodine) fails due to fundamental and quantifiable differences in physicochemical and functional properties. Unlike the stronger oxidizing agents chlorine and bromine, iodine exhibits a distinct redox potential profile that enables selective oxidation pathways rather than indiscriminate reactivity [1]. In polymerization catalysis, iodine functions as a nonmetallic Lewis acid via halogen bonding and three-center-four-electron (3c4e) interactions, a mechanism not accessible to chlorine or bromine, which fail to initiate or exhibit inhibitive tendencies in comparable systems [2][3]. In antimicrobial applications, elemental iodine or iodophors demonstrate differentiated efficacy profiles; for example, povidone-iodine requires lower available halogen concentrations (250 mg/L) than chlorine-based disinfectants (1000 mg/L) to achieve equivalent log reduction (>4.00) against mycobacterial strains [4]. Furthermore, the solid physical state of iodine enables sublimation-based purification to ultra-high purity levels (99.9985% metals basis), a refinement pathway unavailable to gaseous chlorine or liquid bromine . These non-overlapping performance characteristics preclude simple interchange.

Iodine (Target)
Chlorine / Bromine (Substitute)
Redox Potential
Selective, mild oxidant
Weakest halogen oxidizer; avoids over-oxidation.
Stronger, indiscriminate oxidants
Higher redox potential shifts reaction selectivity.
Polymerization Role
Lewis acid catalyst (halogen bonding)
Initiates ROP via 3c4e interactions.
Redox initiator or inhibitor
Cl/Br initiate vinyl polymerization; lack Lewis acid capacity.
Antimicrobial Format
Solid; iodophor complexes available
Lower available-halogen concentration reported for mycobactericidal endpoints.
Gas or liquid; hypochlorite solutions
Different contact-time and concentration profiles; endpoint context may not transfer.
Purification Path
Sublimation to 99.9985% metals basis
Solid-state refinement enables ultra-high purity.
Distillation-limited purity grades
Gaseous/liquid halogens cannot access equivalent metal impurity control.

Iodine vs. Halogens and Iodophors


Lower Oxidizing Power vs. Chlorine & Bromine

Iodine exhibits the lowest oxidizing power among the stable halogens, a property confirmed by displacement reactions: chlorine oxidizes iodide to iodine, bromine oxidizes iodide to iodine, but iodine cannot oxidize chloride or bromide [1][2]. This establishes a definitive redox hierarchy (Cl₂ > Br₂ > I₂) where iodine is the weakest oxidant [3].

Oxidizing Power Rank
Head-to-head
Cl₂ > Br₂ > I₂. I₂ cannot displace Cl⁻ or Br⁻; both Cl₂ and Br₂ displace I⁻ from iodide solutions.
Supports selective redox workflow fit.
Aqueous displacement reactions at room temperature.
Synthetic Chemistry Analytical Chemistry Redox Titration

Mycobactericidal Efficacy: Povidone-Iodine vs. Chlorine

In a suspension quantitative germicidal test, a povidone-iodine solution achieved >4.00 log reduction in Mycobacterium chelonei within 1 minute using 250 mg/L available iodine, whereas a chlorine-based disinfectant required 1000 mg/L available chlorine and 2.5 minutes to achieve the same >4.00 log reduction [1].

Mycobactericidal Endpoint
Head-to-head
Povidone-iodine: >4.00 log reduction (M. chelonei) at 250 mg/L available iodine, 1 min. Chlorine comparator: 1000 mg/L, 2.5 min for equivalent >4.00 log reduction.
Supports disinfectant screening context.
Suspension quantitative germicidal test; reported endpoint.
Disinfection Biocides Mycobacteria Antimicrobial Efficacy

Nonmetallic Lewis Acid Catalysis

Molecular iodine functions as a nonmetallic Lewis acid catalyst via halogen bonding and three-center-four-electron (3c4e) interactions, enabling metal-free ring-opening polymerizations (ROP) and CO₂-based copolymerizations [1][2]. In contrast, chlorine and bromine fail to initiate or exhibit inhibitive tendencies in comparable polymerization systems; studies on the ammonia-halogen redox initiator system demonstrate that chlorine and bromine are efficient initiators for vinyl polymerization, whereas iodine fails to initiate [3].

Catalytic Mechanism
Head-to-head
I₂: nonmetallic Lewis acid via halogen bonding (3c4e), active in ROP. Cl₂/Br₂: redox initiators for vinyl polymerization; lack Lewis acid halogen-bonding capacity.
Distinguishes catalyst-class selection.
Ammonia-halogen redox system; dichotomous behavior reported.
Catalysis Polymer Synthesis Green Chemistry Organocatalysis

Iodine Purity: Ultra-High vs. Standard Grade

Standard ACS Reagent grade iodine has a purity specification of ≥99.8% with defined impurity limits (e.g., ≤0.005% chlorine and bromine, ≤0.01% non-volatile matter) . Ultra-high purity Puratronic™ grade iodine achieves 99.9985% purity on a metals basis, representing an approximately 100-fold reduction in total metallic impurities .

Purity Specification
Specification review
Puratronic™ 99.9985% metals basis vs. ACS Reagent ≥99.8%.
Ultra-high purity grade for trace-metal-sensitive methods.
Supplier specification; metals-basis assay.
Analytical Chemistry Semiconductor Trace Metal Analysis High-Purity Reagents

I-DBP Cytotoxicity and Genotoxicity

Iodinated disinfection byproducts (I-DBPs) exhibit significantly higher mammalian cell cytotoxicity than their chlorinated and brominated analogs. In comparative studies, iodoform (TIM) was 60 and 146 times more cytotoxic than bromoform and chloroform, respectively [1]. Both cytotoxicity and genotoxicity in drinking water disinfected in the presence of iodide were strongly correlated with total organic iodine (TOI) and total organic bromine (TOBr), but weakly and inversely correlated with total organic chlorine (TOCl) [2].

I-DBP Cytotoxicity
Head-to-head
Iodoform (TIM) 60× more cytotoxic than bromoform, 146× more cytotoxic than chloroform (mammalian cell assay). TOI strongly correlates with cytotoxicity; TOCl correlates weakly and inversely.
Supports DBP risk-assessment context.
CHO cell cytotoxicity assay; reported relative potency.
Water Treatment Toxicology Disinfection Byproducts Environmental Chemistry

Iodine: Validated Applications


Iodometry and Trace Metal Analysis

Procure ACS Reagent grade iodine (≥99.8%) for iodometric titrations, standardization of thiosulfate solutions, and USP/NF monograph testing . For trace metal analysis applications where metallic impurities must be rigorously controlled (e.g., ICP-MS standards, semiconductor precursor analysis), specify Puratronic™ grade iodine (99.9985% metals basis) to minimize analytical interference . Iodine's mild oxidizing power (the weakest among stable halogens) enables selective redox chemistry that stronger oxidants like chlorine or bromine cannot replicate without over-oxidation [1].

Metal-Free Ring-Opening Polymerization

Utilize molecular iodine as a nonmetallic Lewis acid catalyst for metal-free ring-opening polymerizations (ROP) and CO₂-based copolymerizations, leveraging its unique capacity for halogen bonding and three-center-four-electron (3c4e) interactions . This green chemistry application is mechanistically inaccessible to chlorine or bromine, which either fail to initiate or exhibit inhibitive tendencies in comparable polymerization systems [1]. Specify iodine for sustainable polymer synthesis where metal catalyst residues are unacceptable (e.g., biomedical polymers, electronic-grade materials).

Mycobactericidal Disinfection Applications

Formulate povidone-iodine based disinfectants for applications requiring effective mycobactericidal activity at lower active halogen concentrations. Evidence demonstrates that povidone-iodine achieves >4 log reduction of M. chelonei at 250 mg/L available iodine within 1 minute, whereas chlorine-based alternatives require 1000 mg/L available chlorine and 2.5 minutes for equivalent efficacy . This differentiated potency profile justifies iodine-based disinfectants in healthcare and veterinary settings targeting resilient mycobacterial contamination.

I-DBP Quantification and Risk Assessment

In water treatment research and regulatory compliance, iodine (as iodide) serves as a critical reference compound for assessing disinfection byproduct (DBP) toxicity. Iodinated DBPs (I-DBPs) are significantly more cytotoxic and genotoxic than chlorinated or brominated analogs; iodoform is 60–146× more cytotoxic than bromoform and chloroform . This necessitates distinct analytical monitoring protocols (e.g., total organic iodine, TOI) and risk mitigation strategies that are not applicable to chlorine-only or bromine-only disinfection scenarios [1]. Procure high-purity iodine or iodide salts as analytical standards for I-DBP method development and environmental fate studies.

Application
Selection Property
Validation Focus
Iodometry & Trace Metal Analysis
Grade-dependent impurity profile
ACS/ USP monograph compliance; metals-basis certification for ICP-MS workflows
Metal-Free Ring-Opening Polymerization
Halogen-bonding Lewis acidity
Catalyst activity in ROP and CO₂ copolymerization; metal-residue avoidance
Mycobactericidal Screening Research
Available-halogen concentration and contact-time profile
Log-reduction endpoints against target mycobacterial strains
I-DBP Quantification & Risk Assessment
Cytotoxicity and genotoxicity reference data
Total organic iodine (TOI) monitoring; comparative toxicity-model interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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